molecular formula C14H17N3 B12876320 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole

1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole

Cat. No.: B12876320
M. Wt: 227.30 g/mol
InChI Key: UHBJALFRECQUTO-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a phenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Substitution Reactions: The introduction of the methyl, phenyl, and pyrrolidinyl groups can be achieved through various substitution reactions. For instance, the phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any unsaturated bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may result in fully saturated imidazole derivatives.

Scientific Research Applications

1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: It may be used in the development of new catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenylimidazole: Lacks the pyrrolidinyl group, which may affect its binding affinity and specificity.

    2-Phenyl-5-(pyrrolidin-1-yl)-1H-imidazole: Similar structure but lacks the methyl group, potentially altering its chemical properties and reactivity.

    1-Methyl-5-(pyrrolidin-1-yl)-1H-imidazole: Lacks the phenyl group, which may influence its overall stability and interactions.

Uniqueness

1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole is unique due to the presence of all three substituents (methyl, phenyl, and pyrrolidinyl) on the imidazole ring. This combination of groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole, a compound belonging to the imidazole family, has garnered attention for its potential biological activities. This article reviews its antibacterial, antifungal, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3C_{14}H_{17}N_3 with a molecular weight of 227.30 g/mol. Its structure features an imidazole ring substituted with a methyl group and a phenyl group, alongside a pyrrolidine moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those similar to this compound. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of pyrrolidine derivatives reported that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that the incorporation of pyrrolidine enhances the antibacterial efficacy of imidazole derivatives.

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

Antifungal Activity

In addition to antibacterial properties, imidazole derivatives have shown promising antifungal activity. The compound's structure allows it to interact effectively with fungal cell membranes.

Research Findings on Antifungal Activity

A comprehensive evaluation of various imidazole derivatives indicated that compounds structurally related to this compound demonstrated significant antifungal effects against Candida albicans and other fungal strains. The MIC values ranged from 0.0048 to 0.039 mg/mL .

Compound NameMIC (mg/mL)Target Fungi
Compound C0.0048Candida albicans
Compound D0.039Aspergillus niger

Neuroprotective Effects

The neuroprotective potential of imidazole derivatives has also been explored, particularly in the context of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.

Neuroprotective Studies

Research has indicated that imidazole compounds exhibit protective effects against neuronal damage induced by oxidative stress, making them candidates for treating conditions such as epilepsy and ischemic injuries . The specific mechanisms involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-methyl-2-phenyl-5-pyrrolidin-1-ylimidazole

InChI

InChI=1S/C14H17N3/c1-16-13(17-9-5-6-10-17)11-15-14(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3

InChI Key

UHBJALFRECQUTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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